molecular formula C22H25N3O B4519136 N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B4519136
M. Wt: 347.5 g/mol
InChI Key: UKYUOBKIZKKCJU-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide (Molecular Formula: C22H25N3O, Molecular Weight: 347.5 g/mol) is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research . Its structure incorporates a 1-methylindole carboxamide scaffold linked to an N-benzylpiperidine moiety, a combination that is frequently investigated for central nervous system (CNS) activity . Compounds within this chemical class have demonstrated potential as inhibitors of cholinesterase enzymes, which are key targets in the investigation of neurodegenerative conditions . Specifically, related N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), positioning them as valuable tools for neuropharmacological research . The structural features of the molecule, including its benzylpiperidine component, also suggest potential for interaction with various neurotransmitter systems, which may be relevant for studying conditions like schizophrenia and Parkinson's disease . This reagent serves as a crucial building block for structure-activity relationship (SAR) studies, allowing researchers to explore modifications that enhance potency and selectivity for specific biological targets . It is supplied with a minimum purity of 90% and is intended solely for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-methylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-24-12-9-18-15-19(7-8-21(18)24)22(26)23-20-10-13-25(14-11-20)16-17-5-3-2-4-6-17/h2-9,12,15,20H,10-11,13-14,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYUOBKIZKKCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1-benzylpiperidin-4-one with appropriate reagents under controlled conditions.

    Indole Synthesis: The indole moiety is prepared separately through established methods, such as Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the piperidine and indole fragments using a suitable coupling agent, such as carbodiimides, to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using high-efficiency purification techniques, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide exhibit significant antidepressant effects. These compounds often target serotonin receptors, enhancing mood regulation. A study demonstrated that derivatives of indole-based compounds can effectively modulate serotonin levels, leading to improved mood and reduced anxiety symptoms .

Neuroprotective Effects

The compound has shown potential neuroprotective properties in models of hypoxic-ischemic brain damage. It operates by inhibiting the NLRP3 inflammasome and activating the PI3K/Akt/Nrf2 pathway, which are critical for cellular survival during stress conditions . This suggests its application in treating neurodegenerative diseases or acute brain injuries.

Antihyperlipidemic Properties

Recent studies have explored the lipid-lowering effects of related indole derivatives in hyperlipidemic rat models. These compounds demonstrated significant reductions in triglyceride levels, indicating their potential as antihyperlipidemic agents. This application is particularly relevant for developing treatments for metabolic disorders .

Cancer Research

This compound has been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms independent of traditional pathways, making it a candidate for further exploration in oncology .

Case Studies and Research Findings

Study FocusFindingsReference
Antidepressant EffectsIndole derivatives improved serotonin modulation, enhancing mood in animal models.
NeuroprotectionInhibition of NLRP3 inflammasome led to reduced neuronal death in hypoxic conditions.
Antihyperlipidemic ActivitySignificant triglyceride reduction observed in hyperlipidemic rats treated with indole derivatives.
Cancer Cell ApoptosisInduces apoptosis in benign prostatic hyperplasia cells independently of α1-adrenoceptor blocking.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs of Indole Carboxamides

The indole carboxamide framework is a common pharmacophore in medicinal chemistry. Key analogs include:

Compound Name Molecular Features Biological Activity Source
N-(3,4-Dimethoxyphenyl)-1-methyl-1H-indole-5-carboxamide Indole-5-carboxamide + dimethoxyphenyl Potential monoamine oxidase B (MAO-B) inhibition; neuroprotective applications
N-(4-Fluorophenyl)-1-methyl-1H-indole-5-carboxamide Indole-5-carboxamide + fluorophenyl Anticancer activity (structural similarity to kinase inhibitors)
N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-5-carboxamide Indole-5-carboxamide + benzodioxepin Psychoactive potential; interactions with serotonin/dopamine receptors

Key Differences :

  • The benzylpiperidin substituent in the target compound distinguishes it from aryl-substituted analogs (e.g., dimethoxyphenyl or fluorophenyl). This group may confer enhanced affinity for membrane-bound receptors (e.g., S1R) due to its bulky, lipophilic nature .

Benzylpiperidin-Containing Compounds

Compounds sharing the benzylpiperidin moiety but differing in core structures:

Compound Name Molecular Features Biological Activity Source
N-(1-Benzylpiperidin-4-yl)-4-iodobenzamide Benzylpiperidin + iodobenzamide (PDB 5HK2) Sigma-1 receptor (S1R) binding; neuroprotective effects
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide Benzylpiperidin + acrylamide-linked phenolic group Anti-inflammatory activity; potential CNS targeting

Key Differences :

  • Indole derivatives often exhibit dual functionality (e.g., enzyme inhibition and receptor modulation) compared to simpler benzamide analogs .

Hybrid Structures with Dual Pharmacophores

Compounds combining indole with other heterocycles:

Compound Name Molecular Features Biological Activity Source
N-[3-(1H-Benzimidazol-2-yl)propyl]-1-methyl-1H-indole-5-carboxamide Indole-5-carboxamide + benzimidazole-propyl chain Dual targeting (e.g., kinase inhibition and DNA intercalation)
5-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide Indole-2-carboxamide + pyrazol-piperidin Anticancer activity (targeted therapies)

Key Differences :

  • The target compound’s benzylpiperidin group offers a distinct spatial arrangement compared to pyrazol-piperidin or benzimidazole hybrids. This may influence pharmacokinetics (e.g., metabolic stability) and target engagement .

Biological Activity

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives, characterized by its unique structure comprising a benzylpiperidine moiety attached to an indole ring with a carboxamide functional group. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies and presenting relevant data.

Molecular Structure

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : Approximately 306.36 g/mol

Structural Features

The compound's structure includes:

  • An indole ring, which is known for its diverse biological activities.
  • A piperidine ring that enhances interaction with biological targets.
  • A carboxamide group that contributes to its pharmacological properties.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Sigma Receptor Affinity : Studies have shown that derivatives of benzylpiperidine exhibit high affinity for sigma receptors, particularly sigma1 and sigma2 receptors. For example, N-(1-benzylpiperidin-4-yl)phenylacetamide demonstrated a Ki value of 3.90 nM for sigma1 receptors, indicating strong binding affinity .
  • Antiproliferative Effects : Indole derivatives have been evaluated for their anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A notable study reported a GI50 value of 47 nM for one derivative against multiple cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes findings from various studies on related compounds:

Compound NameStructural FeaturesBiological Activity
N-(1-benzylpiperidin-4-yl)phenylacetamideBenzylpiperidine + PhenylacetamideHigh affinity for sigma receptors
5-chloroindole derivativesIndole ring + Chlorine substitutionAntiproliferative effects
N-(2-(4-benzylpiperidin-4-yl)ethyl)-4-fluorobenzamideBenzylpiperidine + FluorobenzamideAnticancer properties
1-benzylindole derivativesBenzyl + Indole structureNeuroprotective effects

The combination of the piperidine and indole structures in this compound may enhance its biological activity compared to other related compounds.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • Interaction with sigma receptors may modulate neurotransmitter systems, potentially influencing mood and cognition.
  • Antiproliferative effects may result from the induction of apoptosis in cancer cells through specific signaling pathways.

Study on Sigma Receptor Affinity

A study conducted on various derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide highlighted their binding affinities at sigma receptors. The findings indicated that substitutions on the phenylacetamide aromatic ring significantly affected binding affinities, suggesting potential avenues for drug design targeting these receptors .

Anticancer Evaluation

In another study evaluating the antiproliferative effects of indole derivatives against cervical cancer (HeLa), hepatoma (SMMC-7721), and leukemia (K562) cell lines, several compounds exhibited moderate to excellent activity. For instance, one derivative achieved an IC50 value of 0.12 µM against EGFR, indicating strong anticancer potential .

Q & A

Q. What are the common synthetic pathways for N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. A common approach includes coupling the indole-5-carboxamide moiety to the benzylpiperidine scaffold using carbodiimide-based coupling agents (e.g., DCC or EDC) under inert conditions. Purification often employs column chromatography or recrystallization to isolate the product from byproducts. Key intermediates are characterized via 1H^1H-NMR and LC-MS to ensure structural fidelity at each stage .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy are essential. 1H^1H- and 13C^{13}C-NMR verify proton and carbon environments, while IR confirms functional groups (e.g., C=O stretch at ~1620 cm1^{-1}). HR-MS provides exact mass confirmation, distinguishing it from structural analogs .

Q. What pharmacological targets are associated with this compound?

Structural analogs of benzylpiperidine-indole carboxamides often target central nervous system (CNS) receptors, such as dopamine or serotonin receptors, due to their similarity to known bioactive scaffolds. Preliminary assays may include radioligand binding studies and functional assays (e.g., cAMP modulation) to identify affinity and efficacy profiles .

Q. How can researchers address solubility challenges during in vitro assays?

Solubility is optimized using co-solvents (e.g., DMSO), micellar systems, or pH adjustment. Shake-flask methods coupled with HPLC quantification determine solubility limits. Computational tools like LogP predictions guide solvent selection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Design of Experiments (DoE) approaches, such as factorial design, systematically vary parameters (temperature, solvent polarity, catalyst loading). Real-time monitoring via in situ FTIR or Raman spectroscopy identifies intermediate formation, enabling rapid adjustments. For example, elevating reaction temperatures to 80–100°C may accelerate amide coupling but requires strict anhydrous conditions to avoid hydrolysis .

Q. How should researchers resolve contradictory data from NMR and mass spectrometry?

Contradictions (e.g., unexpected molecular ion peaks) may arise from impurities or isobaric interferences. Hyphenated techniques like LC-MS/MS or GC-MS clarify ambiguities. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals, while isotopic labeling tracks unexpected adducts .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Systematic substitution at the indole 1-methyl or benzylpiperidine positions is performed. Parallel synthesis generates derivatives, which are screened against target receptors. Computational docking (e.g., AutoDock) predicts binding modes, guiding rational modifications. For example, replacing the benzyl group with a substituted aryl ring may enhance receptor selectivity .

Q. What methodologies assess metabolic stability in preclinical studies?

Liver microsome assays (human or rodent) quantify metabolite formation via LC-MS. Phase I/II metabolism is profiled using recombinant cytochrome P450 enzymes. Stable isotope tracers distinguish parent compound degradation from enzymatic activity. Data informs structural tweaks, such as fluorination to block metabolic hotspots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide
Reactant of Route 2
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N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide

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